1,5-Naphthalenediyldiisocyanide 1,5-Naphthalenediyldiisocyanide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13594049
InChI: InChI=1S/C12H6N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H
SMILES: [C-]#[N+]C1=CC=CC2=C1C=CC=C2[N+]#[C-]
Molecular Formula: C12H6N2
Molecular Weight: 178.19 g/mol

1,5-Naphthalenediyldiisocyanide

CAS No.:

Cat. No.: VC13594049

Molecular Formula: C12H6N2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1,5-Naphthalenediyldiisocyanide -

Specification

Molecular Formula C12H6N2
Molecular Weight 178.19 g/mol
IUPAC Name 1,5-diisocyanonaphthalene
Standard InChI InChI=1S/C12H6N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H
Standard InChI Key HOWLRJRIWHGYOH-UHFFFAOYSA-N
SMILES [C-]#[N+]C1=CC=CC2=C1C=CC=C2[N+]#[C-]
Canonical SMILES [C-]#[N+]C1=CC=CC2=C1C=CC=C2[N+]#[C-]

Introduction

Chemical Identity and Fundamental Properties

Structural and Molecular Characteristics

NDI’s molecular formula is C12H6N2O2\text{C}_{12}\text{H}_6\text{N}_2\text{O}_2, with a molar mass of 210.19 g/mol. The molecule consists of a naphthalene backbone substituted with two isocyanate (–NCO) groups at the 1,5-positions, conferring symmetry and enhanced rigidity to resultant polymers .

Table 1: Key Physicochemical Properties of NDI

PropertyValue/Range
Melting Point130°C
Boiling Point (100 torr)244°C
Density (25°C)1.45 g/cm³
Vapor Pressure (25°C)0.001 Pa
SolubilityChloroform, DMSO (slight)
Refractive Index1.6000 (estimated)
LogP (Octanol-Water)0.91

Reactivity and Stability

NDI’s isocyanate groups undergo vigorous exothermic reactions with nucleophiles such as water, alcohols, amines, and thiols, forming urethanes, ureas, or thiocarbamates, respectively . Hydrolysis with water produces 1,5-diaminonaphthalene and carbon dioxide, necessitating anhydrous handling conditions . The compound is hygroscopic, requiring storage under inert atmospheres at 2–8°C to prevent premature polymerization .

Synthesis and Industrial Production

Conventional Phosgenation Route

The primary industrial synthesis involves phosgenation of 1,5-diaminonaphthalene (1,5-DAN), first patented by Bayer AG in 1953 . The reaction proceeds via:

1,5-DAN+2COCl2NDI+4HCl\text{1,5-DAN} + 2\text{COCl}_2 \rightarrow \text{NDI} + 4\text{HCl}

Key steps include:

  • Salt Formation: 1,5-DAN is dissolved in dichlorobenzene and treated with dry HCl to form a stable diamine hydrochloride .

  • Phosgene Introduction: Gaseous phosgene is introduced at 90–100°C, with subsequent heating to 230°C to drive the reaction to completion .

  • Purification: Vacuum distillation yields NDI with >90% purity .

Ionic Liquid-Mediated Thermal Cracking

Recent advancements employ ionic liquids (e.g., 1,2-dimethyl-4-ethylimidazole perchlorate, [EMMIm]ClO4_4) as recyclable catalysts for cracking naphthalene-1,5-dibutylurethane . At 190–240°C under reduced pressure (5000 Pa), this method achieves 91% isolated yield with 93% purity, minimizing phosgene usage and enabling solvent recovery .

Table 2: Comparison of Synthesis Methods

ParameterPhosgenation MethodIonic Liquid Method
Yield90–95.7%91%
CatalystNone[EMMIm]ClO4_4 + Metal Oxide
Temperature90–230°C190–240°C
Environmental ImpactHigh (phosgene use)Lower (reduced phosgene)
ScalabilityIndustrial-scaleLab-scale optimized

Industrial Applications in Polyurethane Elastomers

Mechanical Performance Enhancements

NDI-based PU elastomers exhibit tensile strengths exceeding 40 MPa and elongation at break >500%, outperforming TDI/MDI systems . The rigid naphthalene backbone impedes chain mobility, enhancing load-bearing capacity and abrasion resistance, making them ideal for:

  • Automotive Components: CVJ boots, hydraulic seals .

  • Industrial Machinery: High-stress gaskets, conveyor belts .

  • Aerospace: Vibration-damping mounts .

Thermal and Chemical Stability

NDI-PUs retain structural integrity up to 150°C, with glass transition temperatures (TgT_g) > –30°C, suitable for extreme environments . Resistance to oils, solvents, and ozone degradation extends service life in chemically aggressive settings .

Recent Advances and Future Directions

Green Synthesis Innovations

Non-phosgene routes using urea or dimethyl carbonate as carbonyl sources are under exploration to eliminate phosgene dependency . Enzymatic catalysis using lipases shows promise for ambient-temperature synthesis .

Recyclable PU Systems

Incorporating dynamic covalent bonds (e.g., disulfide, Diels-Alder adducts) into NDI-PUs enables self-healing and recyclability, addressing end-of-life environmental concerns .

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